molecular formula C10H16N2O2 B1428111 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole CAS No. 1248491-43-1

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole

Cat. No.: B1428111
CAS No.: 1248491-43-1
M. Wt: 196.25 g/mol
InChI Key: LXZZSHUNASWVTN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole is a heterocyclic compound with a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of an oxazole ring substituted with dimethyl groups and a pyrrolidin-3-yloxy methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole typically involves the reaction of 3,5-dimethyl-4-hydroxymethyl-1,2-oxazole with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethyl-4-(pyrrolidin-3-yloxymethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-10(8(2)14-12-7)6-13-9-3-4-11-5-9/h9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZZSHUNASWVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 2
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 3
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 4
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 5
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 6
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole

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